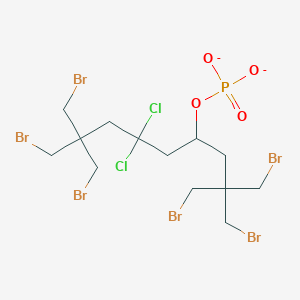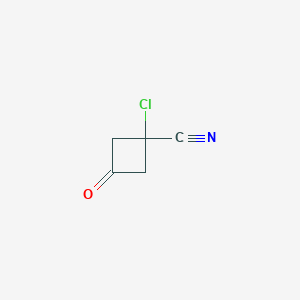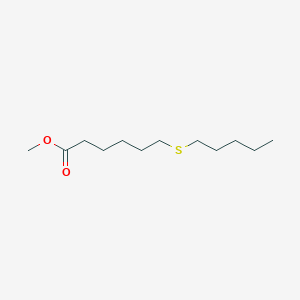![molecular formula C18H25NO3 B14282550 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one CAS No. 141392-88-3](/img/structure/B14282550.png)
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a phenyl group with an ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the hexyl chain reacts with the oxazolidinone ring.
Introduction of the Ethenylphenyl Group: This step involves the reaction of the hexyl-oxazolidinone intermediate with a 4-ethenylphenyl halide or similar derivative under conditions that promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols from the ethenyl group.
Reduction: Amino alcohols from the oxazolidinone ring.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group with the ethenyl substituent can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of protein synthesis or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{6-[(4-Methylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of an ethenyl group.
3-{6-[(4-Chlorophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Contains a chlorine substituent on the phenyl group.
3-{6-[(4-Nitrophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Features a nitro group on the phenyl ring.
Uniqueness
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
141392-88-3 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-[6-[(4-ethenylphenyl)methoxy]hexyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-16-7-9-17(10-8-16)15-21-13-6-4-3-5-11-19-12-14-22-18(19)20/h2,7-10H,1,3-6,11-15H2 |
Clé InChI |
SONJZLAYNRQIBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)COCCCCCCN2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
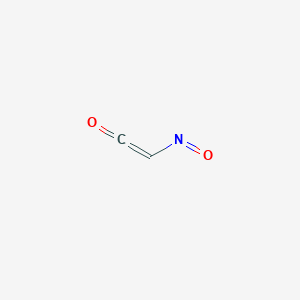
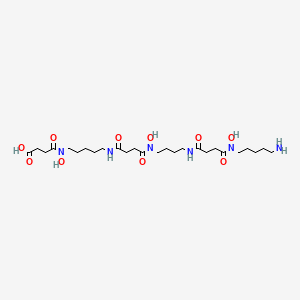
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)

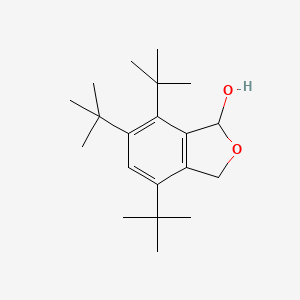
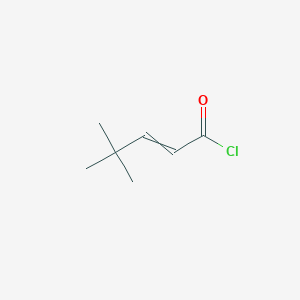
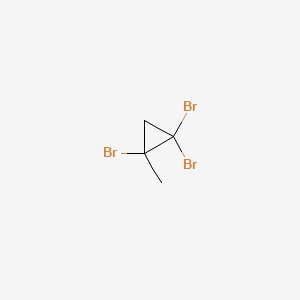
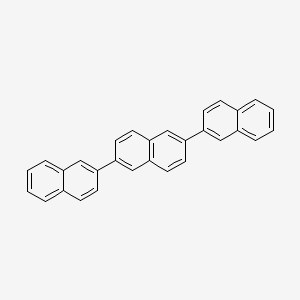
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
